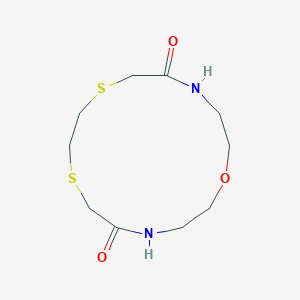
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its ring structure
Métodos De Preparación
The synthesis of 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and industrial production methods are often proprietary and may not be readily available in public literature.
Análisis De Reacciones Químicas
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile compound in various chemical processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione can be compared with other heterocyclic compounds containing oxygen, sulfur, and nitrogen atoms. Similar compounds include:
1,4-Dithiane: A sulfur-containing heterocycle with different reactivity and applications.
1,3,5-Trithiane: Another sulfur-containing heterocycle with distinct properties.
1,2,4-Triazole: A nitrogen-containing heterocycle with various applications in chemistry and biology.
Propiedades
Número CAS |
423171-11-3 |
|---|---|
Fórmula molecular |
C10H18N2O3S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione |
InChI |
InChI=1S/C10H18N2O3S2/c13-9-7-16-5-6-17-8-10(14)12-2-4-15-3-1-11-9/h1-8H2,(H,11,13)(H,12,14) |
Clave InChI |
UOBZBEQEPZRQSE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCNC(=O)CSCCSCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




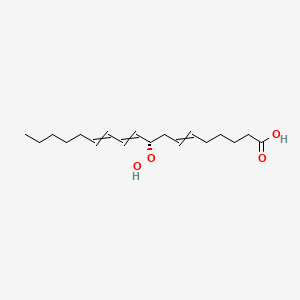
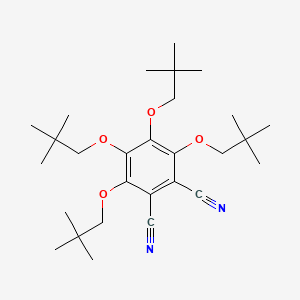
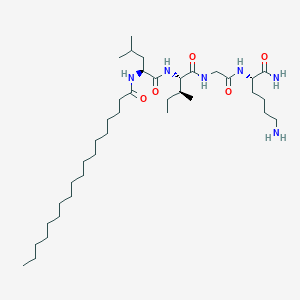
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
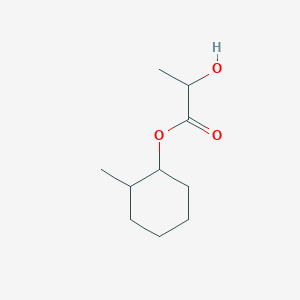
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)

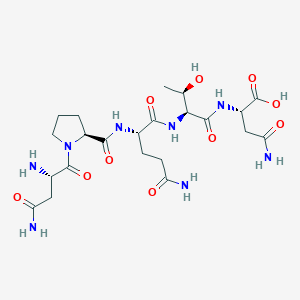
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)
